
2,2-Dimethylcycloheptane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylcycloheptane-1-sulfonyl chloride is an organic compound characterized by a cycloheptane ring substituted with two methyl groups at the 2-position and a sulfonyl chloride group at the 1-position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylcycloheptane-1-sulfonyl chloride typically involves the chlorosulfonation of 2,2-dimethylcycloheptane. This process can be carried out using chlorosulfonic acid or sulfuryl chloride as chlorosulfonating agents under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and solvents can further enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions: 2,2-Dimethylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfinic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Resulting from oxidation.
Sulfinic Acids: Produced through reduction.
科学的研究の応用
2,2-Dimethylcycloheptane-1-sulfonyl chloride has diverse applications in scientific research:
作用機序
The mechanism of action of 2,2-Dimethylcycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions typically proceed through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
- 2,2-Dimethylcyclopropane-1-sulfonyl chloride
- 2,2-Dimethylcyclopentane-1-sulfonyl chloride
- 2,2-Dimethylcyclohexane-1-sulfonyl chloride
Comparison: Compared to its analogs, 2,2-Dimethylcycloheptane-1-sulfonyl chloride exhibits unique reactivity due to the larger ring size, which influences its steric and electronic properties. This makes it more suitable for specific applications where larger ring systems are advantageous .
特性
分子式 |
C9H17ClO2S |
|---|---|
分子量 |
224.75 g/mol |
IUPAC名 |
2,2-dimethylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-9(2)7-5-3-4-6-8(9)13(10,11)12/h8H,3-7H2,1-2H3 |
InChIキー |
XYDIHWPCNYZPSM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCCC1S(=O)(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


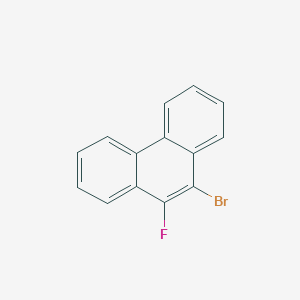
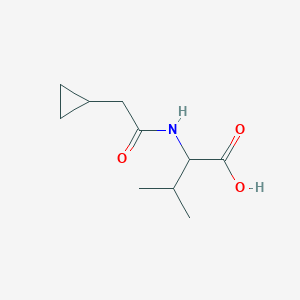
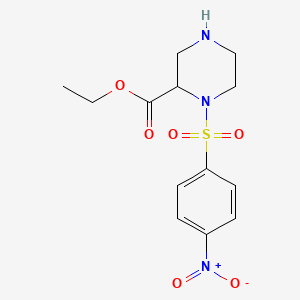




![1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13640234.png)
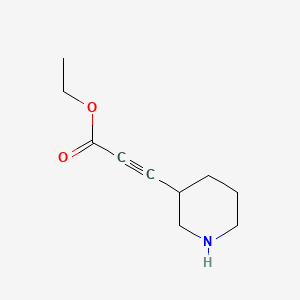
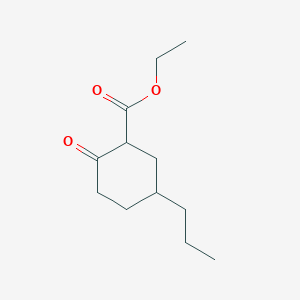
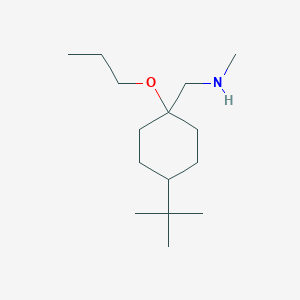
![beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside](/img/structure/B13640250.png)
![2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate](/img/structure/B13640254.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol](/img/structure/B13640256.png)
